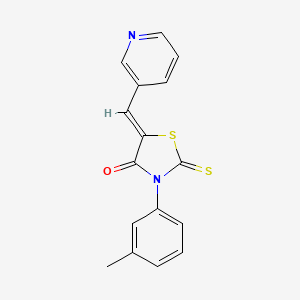
(Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one, also known as PTZ, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which allows it to interact with various biological systems in a specific and selective manner.
Scientific Research Applications
Synthesis and Chemical Reactivity
One study explores the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, leading to the synthesis of compounds with potential biological activity. This work highlights the chemical versatility and reactivity of thiazolidine derivatives, providing a foundation for further exploration of their applications in material science and biological research Kandeel & Youssef, 2001.
Electrochemical Properties
Research into the electrochemical characterization of (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones revealed their potential as complexing ligands for heavy metal ions from aqueous solutions. This study indicates their usefulness in environmental applications, such as the removal or detection of heavy metals in water Ungureanu et al., 2021.
Antimicrobial and Cytotoxic Activities
The synthesis and evaluation of antimicrobial and cytotoxic activities of thiazolidin-4-one derivatives demonstrate their potential in medicinal chemistry. These compounds have shown considerable activity against bacterial and fungal strains, as well as cytotoxic activity against cancer cell lines, suggesting their applicability in developing new antimicrobial and anticancer agents Feitoza et al., 2012.
Protein Kinase Inhibition
A study focused on the synthesis of new inhibitors for the protein kinase DYRK1A, utilizing the thiazolidin-4-one core. This research is crucial for neurological and oncological disorders, highlighting the compound's relevance in drug discovery for treating diseases involving DYRK1A Bourahla et al., 2021.
Antitumor Studies
Zinc(II) complexes with pyridine thiazole derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. The study found that metal complexes exhibited higher activity than the free ligands, suggesting their use in developing bioactive materials with antitumor properties Xun-Zhong et al., 2020.
Properties
IUPAC Name |
(5Z)-3-(3-methylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c1-11-4-2-6-13(8-11)18-15(19)14(21-16(18)20)9-12-5-3-7-17-10-12/h2-10H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJRHBRFJRPKEX-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
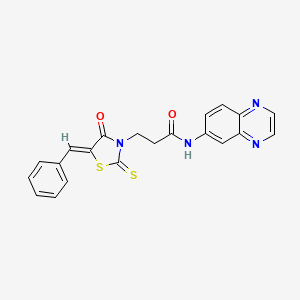
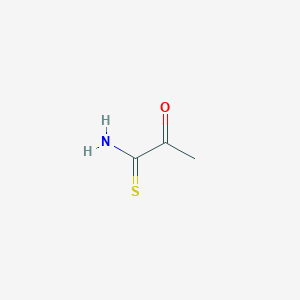
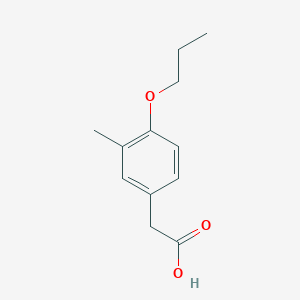
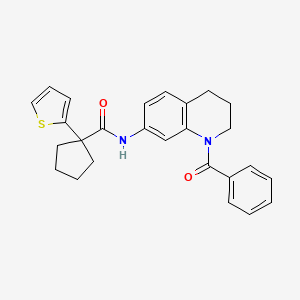
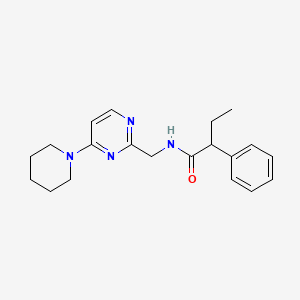
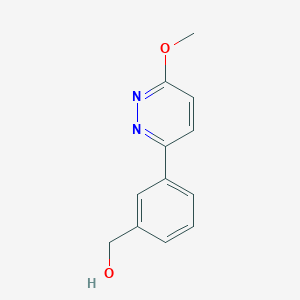
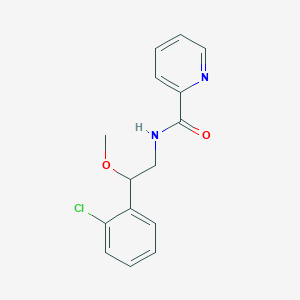

![[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea](/img/structure/B2486562.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2486568.png)
![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)


